molecular formula C3H9Se+ B1202040 Trimethylselenonium CAS No. 25930-79-4

Trimethylselenonium

Cat. No. B1202040
CAS RN: 25930-79-4
M. Wt: 124.07 g/mol
InChI Key: BWJVPBNHAHLFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylselenonium is an organic cation consisting of three methyl groups covalently bound to a central selenium atom. It has a role as a human xenobiotic metabolite. It derives from a dimethylselenide.
Trimethylselenonium belongs to the class of organic compounds known as selenoethers. These are organic compounds containing a selenoether group, with the general formula RseR' ( where R, R' are not H atoms). Trimethylselenonium can be biosynthesized from dimethylselenide.

Scientific Research Applications

Soil Chemistry and Environmental Impact

  • Demethylation in Soil : Trimethylselenonium ion (TMSe+) primarily undergoes demethylation to volatile dimethylselenide (DMSe) in soil. This process is influenced by soil moisture and the presence of organic substances like casein. In non-saline soils, a significant portion of TMSe+ is demethylated, while in saline soils, the rate is notably lower. Adsorption of TMSe+ is more pronounced in certain soil types, emphasizing its environmental relevance (Zhang & Frankenberger, 2000).

Analytical Chemistry

  • Synthesis and Identification : Trimethylselenonium iodide (TMSeI), synthesized from dimethyl selenide, has been analyzed for its chemical properties and potential applications in analytical chemistry. Understanding its structure and properties can assist in developing analytical methods and environmental studies (Zhao et al., 2010).
  • Detection in Urine : Techniques for detecting TMSe in human urine have been developed, crucial for understanding selenium metabolism in humans. One such method involves HPLC/vapor generation/ICPMS, providing sensitive and selective detection of TMSe+ in human urine (Kuehnelt et al., 2006).

Biological and Nutritional Impact

  • Bioavailability in Animals : TMSe+ is a unique selenium metabolite that shows different bioavailability compared to other selenium compounds. It's not assimilated into serum selenoproteins in rats, unlike other selenium compounds, highlighting its distinct biological role (Takahashi et al., 2017).
  • Individual Variability in Humans : There is notable individual variability in the levels of TMSe+ in human urine, with some individuals showing significant metabolite formation. This highlights the diverse metabolic pathways of selenium in humans (Kuehnelt et al., 2006).

Chemical Stability and Properties

  • Chemical Features and Stability : The study of the stability and chemical behavior of TMSe+ under various conditions, including microwave digestion, contributes to understanding its environmental fate and behavior in different media (Levine & Raines, 2012).

Metabolism and Health Implications

  • Metabolic Transformation : Research on the metabolic transformation of selenium compounds like methylseleninic acid suggests the formation of TMSe+ as a product, providing insights into the metabolic pathways and potential health impacts of selenium in humans (Suzuki et al., 2006).

Genetic and Individual Differences

  • Genetic Influence on Metabolism : Studies on selenium metabolism to TMSe+ in different populations have revealed a strong genetic component, with polymorphisms in the indolethylamine N-methyltransferase gene significantly influencing TMSe+ formation. This has implications for understanding individual differences in selenium metabolism (Kuehnelt et al., 2015).

properties

CAS RN

25930-79-4

Product Name

Trimethylselenonium

Molecular Formula

C3H9Se+

Molecular Weight

124.07 g/mol

IUPAC Name

trimethylselanium

InChI

InChI=1S/C3H9Se/c1-4(2)3/h1-3H3/q+1

InChI Key

BWJVPBNHAHLFAZ-UHFFFAOYSA-N

SMILES

C[Se+](C)C

Canonical SMILES

C[Se+](C)C

Other CAS RN

25930-79-4

Related CAS

18987-38-7 (chloride)

synonyms

trimethylselenonium
trimethylselenonium chloride
trimethylselenonium iodide, (75)Se-labeled
trimethylselenonium nitrate, (75)Se-labeled

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylselenonium

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